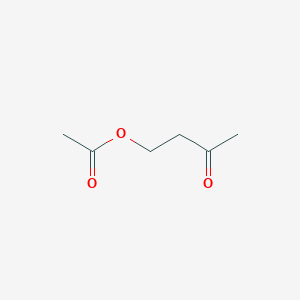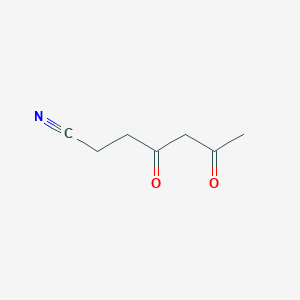
4,6-Dioxoheptanenitrile
Übersicht
Beschreibung
4,6-Dioxoheptanenitrile is an organic compound with the chemical formula C7H5NO2. It is a yellow crystalline powder that is used in various scientific research applications. In
Wirkmechanismus
The mechanism of action of 4,6-Dioxoheptanenitrile is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4,6-Dioxoheptanenitrile. However, it has been reported to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,6-Dioxoheptanenitrile in lab experiments is its relatively simple synthesis method. However, its limited availability and lack of information on its mechanism of action and biochemical and physiological effects are significant limitations.
Zukünftige Richtungen
There are several future directions for research on 4,6-Dioxoheptanenitrile. One direction is to investigate its potential as a building block for the synthesis of new organic compounds with unique properties. Another direction is to explore its anti-inflammatory and antioxidant properties further and determine its potential as a therapeutic agent for various diseases. Additionally, more research is needed to understand its mechanism of action and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4,6-Dioxoheptanenitrile has been used in various scientific research applications, including as a building block for the synthesis of other organic compounds. It has also been used as a reagent in the preparation of heterocyclic compounds.
Eigenschaften
IUPAC Name |
4,6-dioxoheptanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6(9)5-7(10)3-2-4-8/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTVKNXZTGSDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dioxoheptanenitrile | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)


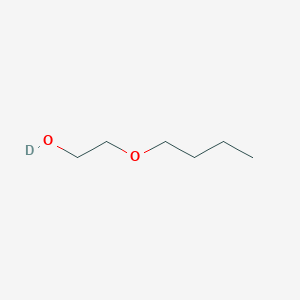
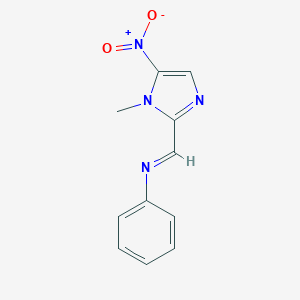
![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)

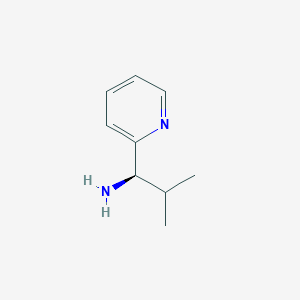

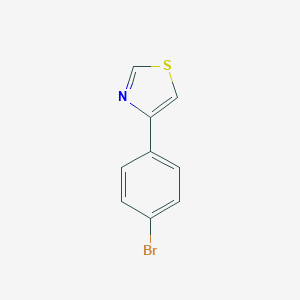
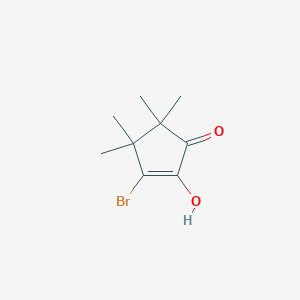
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)
